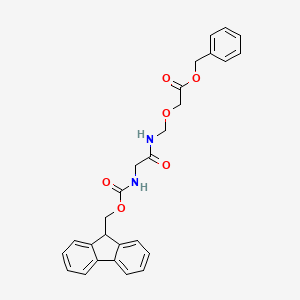

Fmoc-Gly-NH-CH2-O-CH2-Cbz

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H26N2O6 |

|---|---|

Peso molecular |

474.5 g/mol |

Nombre IUPAC |

benzyl 2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetate |

InChI |

InChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30) |

Clave InChI |

MZOSSDIBSRKPCO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)COCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide to a Key Linker Intermediate in Advanced Drug Conjugates

For Immediate Release

A Deep Dive into the Function and Application of the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker Intermediate

This technical guide provides a comprehensive overview of the this compound molecule, a critical building block in the synthesis of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its function, synthesis, and application, supported by experimental data and visualizations.

Core Function and Mechanism of Action

The this compound linker is a heterobifunctional molecule primarily utilized as a precursor or intermediate in the construction of more complex linker systems for targeted therapies. Its structure incorporates several key functional groups that dictate its role in bioconjugation:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the amine of the glycine residue. Its presence allows for the selective deprotection of the amine under mild basic conditions (e.g., using piperidine), enabling the stepwise assembly of a peptide chain or the attachment of other moieties in a controlled manner during solid-phase or solution-phase synthesis.

-

Glycine (Gly) Residue: The simplest amino acid, glycine, provides a flexible spacer element within the linker.

-

Amide and Ether Linkages: The core of the molecule contains stable amide and ether bonds that contribute to the overall structural integrity of the linker.

-

Cbz (Carboxybenzyl) Group: This is a protecting group for a carboxylic acid, which can be removed under specific conditions, typically hydrogenolysis. This protected carboxyl end allows for the attachment to another molecule, such as a payload or another linker component.

In the context of drug development, this molecule serves as a foundational piece for constructing linkers that connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug). It is specifically identified as a PROTAC linker and a key intermediate in the synthesis of Deruxtecan, the drug-linker conjugate found in the highly successful ADC, Trastuzumab Deruxtecan.[1]

Physicochemical and Purity Data

Quantitative data for the this compound linker intermediate has been compiled from commercially available sources.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆N₂O₆ | MedChemExpress |

| Molecular Weight | 474.51 g/mol | MedChemExpress |

| CAS Number | 1599440-07-9 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity (HPLC) | ≥ 95% | MedChemExpress |

| Storage Conditions | 4°C, sealed storage, away from moisture | MedChemExpress |

| Solvent Storage | -80°C (6 months), -20°C (1 month) | MedChemExpress |

Role in the Synthesis of Deruxtecan: A Signaling Pathway

The this compound molecule is a precursor to a more complex, enzymatically cleavable linker used in Deruxtecan. The final linker is designed to be stable in circulation and to release its cytotoxic payload (a topoisomerase I inhibitor) upon internalization into cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B. The synthesis of the complete drug-linker conjugate is a multi-step process where this intermediate is a key component of the "advanced linker intermediate 325" mentioned in the synthesis of Deruxtecan.

Caption: Synthetic pathway of Trastuzumab Deruxtecan.

Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from the procedures for analogous compounds and the overall synthesis of the Deruxtecan linker. The following is a representative protocol based on common organic synthesis techniques for similar molecules.

Representative Synthesis of the Linker Intermediate

This protocol outlines a potential synthetic route. Note: This is a generalized procedure and may require optimization.

Materials:

-

Fmoc-glycine

-

(2-(Benzyloxy)acetamido)methanol

-

Coupling agents (e.g., HATU, HOBt, EDCI)

-

Organic solvents (e.g., DMF, DCM)

-

Bases (e.g., DIPEA)

-

Reagents for purification (e.g., silica gel for chromatography)

Procedure:

-

Activation of Fmoc-glycine: Dissolve Fmoc-glycine in an anhydrous organic solvent such as DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated Fmoc-glycine solution, add a solution of (2-(benzyloxy)acetamido)methanol in the same solvent. The reaction mixture is stirred at room temperature for several hours to overnight.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fmoc-Group Deprotection

The removal of the Fmoc group is a standard procedure in peptide synthesis and is essential for the further elongation of the linker or its attachment to other molecules.

Materials:

-

Fmoc-protected linker

-

Piperidine solution (typically 20% in DMF)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the Fmoc-protected linker in DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes to 1 hour.

-

The completion of the deprotection can be monitored by TLC or LC-MS.

-

The solvent and excess piperidine are typically removed under vacuum, and the resulting free amine is used in the next step without further purification.

Experimental Workflow for Linker-Payload Conjugation

The following diagram illustrates a general workflow for the conjugation of a linker intermediate to a payload, followed by deprotection and final modification for antibody conjugation.

Caption: Workflow for linker-payload conjugation.

Conclusion

The this compound linker, while seemingly a simple molecule, plays a crucial and strategic role as an intermediate in the synthesis of sophisticated drug delivery systems. Its well-defined protecting groups allow for controlled, sequential chemical modifications, making it an invaluable tool for the construction of complex linkers for ADCs and PROTACs. The successful application of this and similar intermediates in blockbuster drugs like Trastuzumab Deruxtecan underscores the importance of precise linker design and synthesis in the development of next-generation targeted therapies. Further research into novel linker intermediates will continue to be a driving force in advancing the field of bioconjugate chemistry and personalized medicine.

References

Fmoc-Gly-NH-CH2-O-CH2-Cbz CAS number and molecular weight

Technical Guide: Fmoc-Gly-NH-CH2-O-CH2-Cbz

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, synthesis considerations, and potential applications of this compound, a specialized linker used in advanced biochemical and pharmaceutical research.

Compound Identification and Properties

The molecule, this compound, is a sophisticated bifunctional linker, incorporating a protected amino acid (Fmoc-Glycine) and a carboxybenzyl (Cbz) protected terminus. These features make it particularly useful in the fields of peptide synthesis, proteomics, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1599440-07-9 | [1][2][3] |

| Molecular Formula | C27H26N2O6 | [1][2] |

| Molecular Weight | 474.51 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

| IUPAC Name | benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate | [1] |

Storage and Stability

Proper handling and storage are critical to maintain the integrity of the compound.

| Condition | Duration | Notes |

| Solid | Long-term | Store at 4°C, sealed, and protected from moisture. |

| In Solvent | 1 month | Store at -20°C. |

| In Solvent | 6 months | Store at -80°C. |

Data sourced from MedChemExpress product information[2].

Role in Synthesis and Bioconjugation

The unique structure of this compound positions it as a valuable tool in multi-step synthetic strategies, particularly in the construction of peptide-based molecules and bioconjugates.

-

Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the glycine residue. It is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. Its removal is typically achieved with a mild base, such as piperidine in DMF, which does not affect acid-labile side-chain protecting groups[4][5].

-

Glycine Spacer: The glycine unit provides a simple, flexible, and non-chiral spacer element within the linker structure.

-

Linker Core (-NH-CH2-O-CH2-): This central ether-containing segment imparts flexibility and hydrophilicity, which can be advantageous for the solubility and conformational properties of the final conjugate. Similar hydrophilic linkers are designed to improve the pharmacokinetic properties of bioconjugates[6].

-

Cbz Group: The carboxybenzyl (Cbz or Z) group is a classic protecting group, typically for amines, that is stable to the basic conditions used for Fmoc removal. However, it is labile to strong acids (like TFA used in final cleavage steps) and catalytic hydrogenation[7][8]. This orthogonality with the Fmoc group is a key feature for controlled, sequential deprotection strategies.

This molecule is identified as a PROTAC linker and can be used in the synthesis of Deruxtecan, a component of antibody-drug conjugates[3][9]. The general structure is also related to peptide-based ADC linkers that can be designed for controlled payload release[][11].

Logical Workflow for Use in SPPS

The diagram below illustrates the logical steps for incorporating a linker like this compound into a synthetic workflow, for instance, to conjugate a peptide to another molecule of interest (e.g., a payload or a protein ligand).

Experimental Protocols

While the precise synthesis of this compound is proprietary, its application in peptide synthesis follows well-established protocols. Below are representative methodologies for key steps involving the Fmoc and Cbz protecting groups.

Protocol: Standard Fmoc Deprotection in SPPS

This protocol describes the removal of the N-terminal Fmoc group from a resin-bound peptide to allow for the coupling of the next amino acid.

-

Resin Swelling: Swell the peptide-resin (100-200 mg) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture gently for an initial 3 minutes. Drain the solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group[5].

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.

Protocol: Peptide Cleavage and Cbz Group Stability

The final step in SPPS is typically the cleavage of the peptide from the solid support, which simultaneously removes acid-labile side-chain protecting groups. The stability of the Cbz group in this step is a critical consideration.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the final product under vacuum.

Note on Cbz Stability: The Cbz group is generally considered labile to the high concentrations of TFA used for final cleavage from most resins (e.g., Wang resin)[8]. Therefore, if the intention is to produce a peptide that remains Cbz-protected, a different "safety-catch" linker or an alternative cleavage strategy that preserves the Cbz group would be necessary[12][13].

Potential Signaling Pathway Application: Targeting Apoptosis

Peptide-based molecules are frequently designed to interact with key cellular signaling pathways, such as those controlling apoptosis (programmed cell death). A synthetic peptide-drug conjugate, potentially synthesized using the this compound linker, could be designed to deliver a pro-apoptotic payload (e.g., a kinase inhibitor) to cancer cells by targeting a specific cell-surface receptor.

The diagram below conceptualizes how such a conjugate might function.

References

- 1. This compound | 1599440-07-9 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Solubility Profile of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a PROTAC linker used in the synthesis of antibody-drug conjugates such as Deruxtecan.[1][2] Due to the limited availability of specific quantitative solubility data in the public domain for this exact molecule, this document extrapolates from established principles governing the solubility of Fmoc-protected amino acids and similar peptide-like structures. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in establishing optimal conditions for their specific applications.

General Solubility Considerations for Fmoc-Protected Compounds

The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids and peptides is a critical parameter in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of complex molecules like PROTAC linkers. Inadequate solubility can impede reaction kinetics, leading to incomplete couplings and the formation of impurities, which ultimately affects the yield and purity of the final product.[3]

Generally, Fmoc-protected compounds exhibit good solubility in polar aprotic solvents.[4][5] The bulky, non-polar fluorenyl group of the Fmoc moiety, combined with the peptide-like backbone, influences the overall solubility profile. The ether linkages within the this compound molecule may also affect its solubility characteristics.

Predicted Solubility of this compound in Organic Solvents

Based on the general solubility of Fmoc-protected amino acids and peptides, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | High | A standard solvent for peptide synthesis, known to effectively dissolve Fmoc-protected amino acids.[4][6] |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a polar aprotic solvent widely used in peptide synthesis.[4][6] |

| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydrophobic peptides.[7][8][9] |

| Dichloromethane (DCM) | Moderate to High | A common solvent in organic synthesis, though its use in peptide synthesis is sometimes limited by solubility issues with larger protected peptides.[4] |

| Tetrahydrofuran (THF) | Moderate | A less polar ether-based solvent; may exhibit moderate solubility. |

| Acetonitrile (ACN) | Moderate to Low | Often used in reverse-phase HPLC, but may have lower solvating power for this compound compared to DMF or DMSO.[7] |

| Methanol (MeOH) / Ethanol (EtOH) | Low | Polar protic solvents are generally less effective at dissolving large, protected peptides. |

| Water | Very Low | The hydrophobic nature of the Fmoc and Cbz groups suggests very poor aqueous solubility.[5] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of achieving a clear solution, indicating dissolution.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, NMP, DCM)

-

Small-volume vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected organic solvent to the vial to achieve a target concentration (e.g., 1 mg/mL).

-

Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature.

-

Visual Inspection: Observe the solution. If it is clear and free of visible particles, the compound is considered soluble at that concentration.

-

Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[10] Intermittent vortexing during sonication can be beneficial.

-

Gentle Heating (optional): If the compound remains insoluble, gentle warming of the solution may be attempted. However, care must be taken to avoid degradation of the compound.

-

Incremental Solvent Addition: If the compound is still not dissolved, add small, measured increments of the solvent, vortexing and sonicating after each addition, until a clear solution is obtained. Record the total volume of solvent used to calculate the approximate solubility.

-

Documentation: Record the final concentration at which the compound fully dissolves. If the compound does not dissolve even at low concentrations, it can be classified as poorly soluble or insoluble in that particular solvent.

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for determining the solubility of a peptide-like compound such as this compound.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. jpt.com [jpt.com]

- 9. genscript.com [genscript.com]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

An In-depth Technical Guide to the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Its length, rigidity, and chemical composition influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[2][4]

This guide focuses on the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker , a bifunctional chemical entity with potential applications in PROTAC synthesis. While this specific linker is noted in commercial catalogs for PROTAC development, its detailed application is more prominently documented in the synthesis of antibody-drug conjugates (ADCs), such as Deruxtecan.[5][6] This guide will, therefore, provide a comprehensive technical overview based on the linker's chemical properties and established principles of PROTAC synthesis.

Core Components and Physicochemical Properties

The this compound linker is a modular construct with distinct chemical moieties, each contributing to its overall function and properties. Understanding these components is essential for its strategic implementation in PROTAC design.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the primary amine of the glycine residue. Its removal is a standard procedure in solid-phase peptide synthesis (SPPS) and is typically achieved using a mild base like piperidine.[7]

-

Glycine (Gly) Residue: As the simplest amino acid, glycine provides significant conformational flexibility to the linker.[8] This flexibility can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the probability of forming a productive ternary complex.[2]

-

Amino-Acetal Moiety (-NH-CH2-O-CH2-): This central part of the linker provides spacing and introduces polarity. The stability of such acetal-like structures can be pH-dependent, although in this configuration, it is generally stable under physiological conditions.

-

Cbz (Carboxybenzyl) Group: An acid- or hydrogenolysis-labile protecting group for the terminal carboxyl group (via a benzyl ester). The Cbz group is orthogonal to the Fmoc group, meaning one can be removed without affecting the other, which is a critical feature for sequential PROTAC assembly.[7]

The structure allows for a two-directional synthetic strategy. The Fmoc group can be removed to elongate the linker or attach it to a POI ligand, while the Cbz group can be removed to attach the linker to an E3 ligase ligand.

Table 1: Summary of Linker Component Properties

| Component | Chemical Name | Role in Linker | Key Properties & Deprotection Conditions |

| Fmoc | 9-Fluorenylmethoxycarbonyl | N-terminal protecting group | Base-labile; typically removed with 20% piperidine in DMF.[7] |

| Gly | Glycine | Flexible spacer | Imparts high conformational flexibility.[8] |

| -NH-CH2-O-CH2- | Amino-Acetal | Core structural element | Provides spacing and polarity. |

| Cbz | Carboxybenzyl | C-terminal protecting group | Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[7] |

PROTAC Synthesis and Assembly Workflow

The synthesis of a PROTAC using the this compound linker involves a sequential, multi-step process. The orthogonality of the Fmoc and Cbz protecting groups is leveraged to control the step-wise conjugation of the POI and E3 ligase ligands.

Detailed Methodologies

-

Fmoc Deprotection: The this compound linker is treated with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) to remove the Fmoc group, exposing the primary amine of the glycine residue.

-

Coupling to POI Ligand: The deprotected linker is then coupled to a POI ligand that has a carboxylic acid functional group. This amide bond formation is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Cbz Deprotection: The resulting POI-linker conjugate is subjected to catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to cleave the benzyl ester of the Cbz group, revealing a terminal carboxylic acid.

-

Coupling to E3 Ligase Ligand: Finally, this carboxylic acid is activated and coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) using standard amide coupling conditions to yield the final PROTAC molecule.

PROTAC Mechanism of Action & Linker Cleavage Considerations

Once synthesized, the PROTAC mediates the degradation of the target POI through the formation of a ternary complex.

Linker Cleavage

The this compound linker is generally considered a stable linker under physiological conditions. However, the benzyl carbamate moiety in related structures, particularly in the context of ADCs, can be designed to be cleavable. For instance, para-aminobenzyl carbamates (PABC) can undergo a tandem 1,6- and 1,2-elimination reaction to release a payload.[9][10] While the Cbz group in this specific linker lacks the para-amino trigger, its stability within the cellular environment should be empirically verified, as enzymatic cleavage of carbamates is possible.[11] For most PROTAC applications, a stable linker is preferred to ensure the integrity of the molecule until the target protein is degraded.

Quantitative Data and Comparative Analysis

As there is no published data on the performance of the this compound linker in a PROTAC system, the following table provides representative data for other common linker types to illustrate the key metrics used for evaluation. These metrics, such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), are crucial for optimizing a PROTAC's biological activity.[12][13]

Table 2: Representative Performance of Different PROTAC Linker Classes (Comparative Data)

| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |

| ERα - VHL | PEG | 16 | ~10 nM | >95% | [13] |

| ERα - VHL | PEG | 21 | ~100 nM | ~80% | [13] |

| TBK1 - CRBN | PEG/Alkyl | 12 | No degradation | N/A | [1] |

| TBK1 - CRBN | PEG/Alkyl | 21 | 3 nM | 96% | [1] |

| BRD4 - CRBN | Rigid (Piperazine) | ~12 | <1 nM | >90% | [3] |

Note: This data is for illustrative purposes to highlight the impact of linker composition and length on PROTAC performance. The optimal linker is highly dependent on the specific POI and E3 ligase pair.

Detailed Experimental Protocols

The following are generalized protocols for the key chemical transformations involved in the synthesis of a PROTAC using the this compound linker.

Protocol 1: Fmoc Deprotection

-

Dissolution: Dissolve the Fmoc-protected substrate in DMF (dimethylformamide).

-

Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Reaction: Stir the reaction mixture at room temperature for 15-30 minutes.

-

Monitoring: Monitor the reaction completion by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Work-up: Upon completion, evaporate the solvent and piperidine under reduced pressure. The crude product can be purified by flash chromatography or used directly in the next step.

Protocol 2: Cbz Deprotection (Catalytic Hydrogenolysis)

-

Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either using a balloon or a specialized hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 1-4 hours).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Amide (Peptide) Coupling

-

Dissolution: Dissolve the carboxylic acid component (1.0 eq) in DMF.

-

Reagent Addition: Add the coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0-3.0 eq). Stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 2-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Modulation of Cellular Signaling Pathways

PROTACs offer a powerful method to interrogate and modulate cellular signaling pathways by eliminating key protein nodes. For example, targeting a specific kinase in a signaling cascade can lead to the complete shutdown of that pathway, a potentially more durable and potent effect than simple inhibition.

Conclusion and Future Perspectives

The this compound linker presents an interesting scaffold for PROTAC synthesis due to its modular nature, the orthogonality of its protecting groups, and the inherent flexibility imparted by the glycine residue. While its application in the PROTAC field is not yet well-documented in peer-reviewed literature, the chemical principles guiding its use are well-established.

Future research should focus on the systematic evaluation of this linker in various PROTAC constructs. Key questions to address include:

-

How does its flexibility compare to standard PEG or alkyl linkers in promoting ternary complex formation for different target classes?

-

What is the in vivo stability of the amino-acetal and carbamate moieties?

-

Can the linker's polarity and hydrogen bonding capacity improve the physicochemical properties and cell permeability of PROTACs, which are often beyond the 'rule of five'?

By addressing these questions through rigorous experimental validation, the utility of the this compound linker and similar peptide-based structures in the expanding field of targeted protein degradation can be fully elucidated.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz in Antibody-Drug Conjugates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—is paramount to their success. This technical guide delves into the specific role and characteristics of the linker component, Fmoc-Gly-NH-CH2-O-CH2-Cbz, a building block utilized in the construction of sophisticated ADC linker systems. We will explore its constituent parts, mechanism of action, and the broader context of its application in the development of next-generation ADCs.

Deconstructing the this compound Linker Component

The chemical structure of this compound reveals its function as a precursor to a self-immolative linker. Each component plays a critical role in the synthesis and subsequent mechanism of action of the final ADC.

-

Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl): These are protecting groups for the amine and carboxylic acid functionalities, respectively. In the context of synthesizing the full linker-payload conjugate, the Fmoc group protects the N-terminus of the glycine amino acid, while the Cbz group protects the C-terminus of the aminomethoxy spacer. The use of these orthogonal protecting groups allows for selective deprotection and sequential addition of other components during the synthesis of the complete linker-payload construct.[1] The Fmoc group is typically removed under mild basic conditions, while the Cbz group is commonly cleaved by catalytic hydrogenation.[1]

-

Gly (Glycine): As the simplest amino acid, glycine often serves as a spacer element within ADC linkers. Its small and flexible nature can help to improve the solubility and pharmacokinetic properties of the ADC.[2] In the context of enzyme-cleavable linkers, glycine can be part of a peptide sequence recognized by specific proteases.

-

-NH-CH2-O-CH2- (Aminomethyl Ether): This core structure is a key component of a self-immolative or "self-emancipating" spacer.[3] Once the trigger for linker cleavage occurs (e.g., enzymatic cleavage of an adjacent peptide), this unit is designed to undergo a spontaneous electronic cascade and fragmentation, leading to the release of the unmodified payload. This traceless release is highly desirable to ensure the cytotoxic drug regains its full potency upon reaching the target cell.[4]

Mechanism of Action: A Two-Stage Release

The this compound moiety is a building block for a larger, cleavable linker system. The overarching mechanism of drug release from an ADC incorporating such a linker is a precisely orchestrated two-step process that ensures payload delivery specifically within the target cancer cell.

Stage 1: Targeted Delivery and Internalization

The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[3] Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into intracellular compartments, primarily the lysosomes.[2][3]

Stage 2: Enzymatic Cleavage and Self-Immolation

The acidic and enzyme-rich environment of the lysosome provides the trigger for payload release. Linkers derived from this compound are often part of a larger peptide sequence, such as the Gly-Gly-Phe-Gly (GGFG) tetrapeptide.[3] Lysosomal proteases, like cathepsins which are often upregulated in tumor cells, recognize and cleave a specific amide bond within the peptide sequence.[3][5]

This initial enzymatic cleavage is the catalyst for the second part of the release mechanism: the self-immolation of the aminomethyl ether spacer. The cleavage of the peptide bond initiates a cascade of electron rearrangement within the spacer, leading to its fragmentation and the liberation of the unmodified, active cytotoxic drug.[3][4]

Caption: Lysosomal drug release from an ADC with a self-immolating linker.

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter for a successful ADC, ensuring that the cytotoxic payload remains attached to the antibody during circulation and is only released at the target site. Premature drug release can lead to off-target toxicity and a reduced therapeutic window. The following table summarizes representative stability data for different types of cleavable linkers, including peptide-based systems that are conceptually similar to those derived from this compound.

| Linker Type | ADC Example | Matrix | Time (days) | % Payload Release | Reference |

| Enzyme-Cleavable (Peptide) | Trastuzumab Deruxtecan (GGFG-based) | Human Plasma | 21 | 1-2% | [3] |

| Enzyme-Cleavable (Peptide) | Trastuzumab-vc-MMAE | Rat Plasma | 7 | Gradual Decrease in Conjugated Payload | [6] |

| Enzyme-Cleavable (Peptide) | Val-Cit Linker ADC | Mouse Plasma | 4 | <5% | [7] |

| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | Human Plasma | - | Lower stability compared to peptide linkers | [2] |

| Reducible (Disulfide) | Maytansinoid-based ADC | Human Plasma | - | Variable, dependent on steric hindrance | [8] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs. Below are representative methodologies for key experiments related to linkers of this class.

Synthesis of a Peptide-Based Self-Immolative Linker

This protocol provides a general workflow for the solid-phase synthesis of a peptide linker with a self-immolative spacer.

References

- 1. researchgate.net [researchgate.net]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz, a specialized linker molecule with applications in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step sequence, beginning with commercially available starting materials and proceeding through key intermediates. This document details the proposed synthetic route, experimental protocols for analogous reactions, and a summary of expected quantitative data.

Retrosynthetic Analysis and Proposed Synthesis Pathway

The target molecule, Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz, can be deconstructed into two primary building blocks: Fmoc-glycine and a Cbz-protected aminomethoxymethylamine linker. The key challenge lies in the synthesis of the bifunctional linker. A plausible retrosynthetic analysis is outlined below:

An In-Depth Technical Guide to the Ether Linkage in Fmoc-Gly-NH-CH2-O-CH2-Cbz

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecule Fmoc-Gly-NH-CH2-O-CH2-Cbz serves as a critical linker component in the development of advanced therapeutic agents, most notably in the construction of Antibody-Drug Conjugates (ADCs) like Deruxtecan.[1][2] The core of this linker features a unique N-acyl-N-alkoxy-amino moiety, often referred to as an alkoxyamine, which contains a crucial ether linkage (-CH2-O-CH2-). This technical guide provides a comprehensive examination of this ether linkage, detailing its synthesis, chemical properties, and its pivotal role in the mechanism of action of the ADC Deruxtecan. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this linker's chemistry and biological significance.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a glycine amino acid core, protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is an amide linked to a methoxy group which is, in turn, connected to a benzyloxycarbonyl (Cbz) protected methylene group via an ether linkage.

| Property | Value |

| Molecular Formula | C27H26N2O6 |

| Molecular Weight | 474.51 g/mol |

| CAS Number | 1599440-07-9 |

| Appearance | White to off-white solid |

This data is compiled from commercially available product information.[3]

The N-Acyl-N-Alkoxy-Amino Linkage: Synthesis and Stability

The central feature of this linker is the N-acyl-N-alkoxy-amino group (-CO-N-CH2-O-). The synthesis of such linkages typically involves a multi-step process.

General Synthetic Approach

-

Formation of an N-hydroxymethyl amide: The synthesis would likely start with the formation of an N-hydroxymethyl derivative of Fmoc-glycinamide. This can be achieved through the reaction of the amide with formaldehyde.

-

O-alkylation to form the ether linkage: The resulting N-hydroxymethyl intermediate would then undergo an O-alkylation reaction. In this case, a benzyl-containing electrophile, such as benzyl bromoacetate or a similar reagent, would be used to introduce the -CH2-Cbz moiety, forming the ether bond.

Caption: Plausible synthetic route for this compound.

Stability of the Ether Linkage

The stability of the N-acyl-N-alkoxy-amino linkage is a critical factor in its application in drug delivery. Generally, ether bonds are chemically robust. However, the stability of this particular linkage is influenced by the adjacent amide group and the overall molecular structure.

-

pH Stability: N-substituted amides can undergo hydrolysis under both acidic and basic conditions, although this process is typically slow at physiological pH.[4][5] The rate of hydrolysis is dependent on temperature and the specific pH. While quantitative data for this specific molecule is not publicly available, related studies on N-substituted amide hydrolysis suggest that the linkage would exhibit reasonable stability under physiological conditions (pH 7.4).[5]

-

Enzymatic Stability: A key feature of this type of linker in the context of ADCs is its susceptibility to enzymatic cleavage. In the case of Deruxtecan, the linker is designed to be cleaved by lysosomal enzymes, such as cathepsins, which are more active within the tumor cell environment.[6]

Role in Antibody-Drug Conjugates: The Case of Deruxtecan

This compound is a building block for a more complex linker system used in the ADC, Trastuzumab Deruxtecan (Enhertu). In this context, the core structure is part of a larger, enzyme-cleavable linker that connects the HER2-targeting antibody (Trastuzumab) to the cytotoxic payload, a topoisomerase I inhibitor (a derivative of exatecan, DXd).[1][7]

Mechanism of Action

The mechanism of action of Trastuzumab Deruxtecan highlights the critical role of the linker's controlled cleavage:

-

Targeting and Internalization: The Trastuzumab antibody component of the ADC binds to the HER2 receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.[6]

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

-

Enzymatic Cleavage of the Linker: Within the lysosome, proteases such as cathepsins recognize and cleave the peptide portion of the linker. This enzymatic cleavage is the key step that liberates the cytotoxic payload.[7]

-

Payload Release and Action: Once released, the membrane-permeable payload, DXd, can diffuse out of the lysosome and into the cytoplasm and nucleus. There, it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[6]

-

Bystander Effect: A significant advantage of the Deruxtecan platform is the "bystander effect." The released, membrane-permeable DXd can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they have low or no HER2 expression.[7][8]

Caption: Simplified signaling pathway for the mechanism of action of Deruxtecan.

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis and cleavage of this specific linker are proprietary and not extensively published. However, general laboratory procedures for similar chemical transformations can be adapted.

General Protocol for N-Substituted Amide Hydrolysis (for stability studies)

This protocol provides a general framework for assessing the stability of the linker under acidic or basic conditions.

-

Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 4, 7.4, 9).

-

Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the samples at a constant temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quenching: Quench the reaction by neutralizing the pH or by rapid cooling.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining intact linker and the formation of any degradation products. The rate of degradation can then be calculated.

Characterization Data

While a full experimental dataset for this compound is not publicly available, commercial suppliers provide basic characterization data confirming the structure and purity.

-

NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The spectra would show characteristic peaks for the Fmoc, glycine, and benzyloxycarbonyl groups, as well as the methylene protons of the ether linkage.

-

Mass Spectrometry: Mass spectrometry (MS) is used to confirm the molecular weight of the compound. Fragmentation patterns in MS/MS experiments can provide further structural information about the connectivity of the molecule.

Conclusion

The ether linkage within the N-acyl-N-alkoxy-amino moiety of this compound is a key structural feature that contributes to its utility as a linker in complex drug delivery systems. Its relative stability under physiological conditions, combined with its susceptibility to enzymatic cleavage in the targeted cellular environment, makes it an important component in the design of effective and selective ADCs like Deruxtecan. Further research into the precise synthesis and cleavage kinetics of this and similar linkers will undoubtedly contribute to the development of next-generation targeted therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]

- 8. discovery.researcher.life [discovery.researcher.life]

Unveiling Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a specialized chemical linker critical in the development of advanced bioconjugates. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, technical specifications, and its role in the synthesis of antibody-drug conjugates (ADCs), with a focus on its application in Trastuzumab Deruxtecan.

Commercial Availability and Supplier Information

This compound is commercially available from several chemical suppliers, ensuring accessibility for research and development purposes. Key suppliers include Sigma-Aldrich (distributed under the Ambeed brand) and MedChemExpress. Researchers can procure this compound directly from these vendors' online catalogs.

Technical Data Summary

For ease of comparison, the quantitative data for this compound is summarized in the table below. This information is critical for experimental planning and execution.

| Property | Value | Source |

| CAS Number | 1599440-07-9 | Sigma-Aldrich, MedChemExpress |

| Molecular Formula | C27H26N2O6 | Sigma-Aldrich, MedChemExpress |

| Molecular Weight | 474.51 g/mol | Sigma-Aldrich, MedChemExpress |

| Purity | 95% - 98.47% | Sigma-Aldrich, MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Storage Conditions | 2-8°C, sealed in a dry environment | Sigma-Aldrich, MedChemExpress |

A certificate of analysis from MedChemExpress confirms the structure and purity through 1H NMR and LCMS data.[1]

Role as a Linker in Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial component in the construction of antibody-drug conjugates (ADCs). Contrary to some initial classifications, its primary application is not within Proteolysis Targeting Chimeras (PROTACs), but as a linker in ADCs like Trastuzumab Deruxtecan (Enhertu®).[2] In this context, the linker connects the monoclonal antibody, which provides tumor-targeting specificity, to the cytotoxic payload. The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cells.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) such as Trastuzumab Deruxtecan, where a linker like this compound would be incorporated.

Signaling Pathway: The Role of HER2 in Cancer

Trastuzumab Deruxtecan, which incorporates a linker derived from this compound, targets the Human Epidermal Growth Factor Receptor 2 (HER2). The diagram below illustrates the HER2 signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Linker

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Monitor the reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling:

-

Repeat the Fmoc deprotection step with 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Couple the second Fmoc-protected amino acid derivative.

-

Monitor the reaction and wash the resin.

-

-

Modification and Cleavage:

-

Further modifications to the N-terminus or side chains can be performed at this stage.

-

Cleave the linker from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a solution containing trifluoroacetic acid (TFA)).

-

-

Purification: Purify the crude linker using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using analytical methods like mass spectrometry and NMR.

Note: This is a generalized protocol. The specific reagents, reaction times, and purification methods would need to be optimized for the synthesis of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. For specific applications and detailed experimental procedures, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

References

spectral data for Fmoc-Gly-NH-CH2-O-CH2-Cbz (NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2-Cbz is a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected glycine unit, a flexible ether-containing spacer, and a carboxybenzyl (Cbz) protected amine. This arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Fmoc group allows for standard solid-phase or solution-phase peptide coupling strategies, while the Cbz group provides orthogonal protection of a terminal amine.

This technical guide provides an overview of the available spectral data for this compound and outlines a general experimental approach for its synthesis and characterization.

Spectral Data

Detailed, publicly available experimental ¹H NMR and mass spectrometry data for this compound is limited. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the expected structure.[1] The molecular formula is C₂₇H₂₆N₂O₆, with a molecular weight of 474.51 g/mol .[1]

Note: The following tables present hypothetical but representative spectral data based on the known structure of the molecule and typical values for similar compounds. This data is for illustrative purposes and should not be considered as experimentally verified for this compound.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Fmoc Ar-H |

| 7.62 | d | 2H | Fmoc Ar-H |

| 7.41 | t | 2H | Fmoc Ar-H |

| 7.30-7.38 | m | 7H | Fmoc Ar-H, Cbz Ar-H |

| 5.60 | t | 1H | NH (Gly) |

| 5.15 | s | 2H | Cbz CH₂ |

| 4.88 | s | 2H | O-CH₂-N |

| 4.45 | d | 2H | Fmoc CH₂ |

| 4.25 | t | 1H | Fmoc CH |

| 4.02 | d | 2H | Gly CH₂ |

| 3.95 | s | 2H | O-CH₂-O |

Table 2: Representative Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole |

| Calculated m/z [M+H]⁺ | 475.18 |

| Observed m/z [M+H]⁺ | 475.2 |

| Calculated m/z [M+Na]⁺ | 497.16 |

| Observed m/z [M+Na]⁺ | 497.2 |

Experimental Protocols

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles. The following represents a logical, generalized workflow for the synthesis.

General Synthesis Workflow

The synthesis of this compound can be envisioned as a multi-step process involving the coupling of three key fragments: Fmoc-glycine, a central linker unit, and a Cbz-protected aminomethanol.

Step 1: Synthesis of the Central Linker A suitable starting material, such as 1,3-dioxolane, can be manipulated to introduce the necessary functional groups.

Step 2: Introduction of the Cbz-protected Amine Benzyl carbamate can be reacted with a functionalized central linker to introduce the Cbz-protected amine.

Step 3: Coupling with Fmoc-Glycine The final step involves the coupling of Fmoc-glycine to the other terminus of the linker. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Purification: The final product would require purification, likely via column chromatography on silica gel, to isolate the desired compound from reaction byproducts and unreacted starting materials.

Characterization: The structure and purity of the synthesized this compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Signaling Pathways and Applications

This compound is primarily used as a linker in the construction of PROTACs and ADCs. In this context, it does not have a direct role in signaling pathways itself but rather serves as a crucial component to connect a warhead molecule (which binds to a target protein) to an E3 ligase ligand (in PROTACs) or an antibody (in ADCs). The flexibility and chemical properties of the linker can significantly influence the efficacy of the final conjugate.

The logical relationship for its application in a PROTAC is depicted below.

Caption: Logical relationship of the linker in a PROTAC molecule.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-Gly-NH-CH2-O-CH2-Cbz to a Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker to a payload molecule. This linker system is frequently employed in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the deprotection of the Cbz (carboxybenzyl) group to reveal a carboxylic acid, followed by the coupling of this activated linker to an amine-containing payload.

The key steps involve:

-

Cbz Deprotection: Removal of the Cbz protecting group from the linker to expose a terminal carboxylic acid.

-

Carboxylic Acid Activation and Coupling: Activation of the newly formed carboxylic acid and subsequent amide bond formation with an amine-functionalized payload.

Several common coupling reagents and conditions are presented to provide flexibility depending on the nature of the payload and available laboratory resources.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the coupling of a deprotected Fmoc-Gly-NH-CH2-O-CH2-COOH linker to a generic amine-containing payload. The data is compiled from literature precedents involving similar peptide-linker conjugations.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) |

| HATU | None | DIPEA | DMF | 1 - 4 hours | 85 - 95 | >95 |

| HBTU | HOBt | DIPEA | DMF | 2 - 6 hours | 80 - 90 | >95 |

| PyBOP | None | DIPEA | DMF | 2 - 8 hours | 80 - 90 | >95 |

| EDC | NHS | None/DIPEA | DCM/DMF | 4 - 12 hours | 70 - 85 | >90 |

Table 2: Cbz Deprotection Conditions

| Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| 10% Pd/C | H₂ (balloon) | Methanol, Ethanol, or THF | Room Temperature | 2 - 6 hours | 90 - 99 |

| 10% Pd/C | Ammonium formate | Methanol | Room Temperature | 4 - 8 hours | 85 - 95 |

Experimental Protocols

Protocol 1: Cbz Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield Fmoc-Gly-NH-CH2-O-CH2-COOH.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (or Ethanol, THF)

-

Hydrogen gas (H₂) balloon or hydrogenator

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate) to the solution.

-

Seal the flask and flush the system with hydrogen gas.

-

Maintain a hydrogen atmosphere using a balloon or a hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product, Fmoc-Gly-NH-CH2-O-CH2-COOH, which can be used in the next step without further purification if desired.

Protocol 2: Coupling of Fmoc-Gly-NH-CH2-O-CH2-COOH to an Amine-Containing Payload using HATU

This protocol details the coupling of the deprotected linker to a payload with a primary or secondary amine.

Materials:

-

Fmoc-Gly-NH-CH2-O-CH2-COOH (from Protocol 1)

-

Amine-containing payload

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-Gly-NH-CH2-O-CH2-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add the amine-containing payload (1 to 1.2 equivalents) to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

-

Once the reaction is complete, the crude product can be purified by preparative HPLC.

Protocol 3: Coupling of Fmoc-Gly-NH-CH2-O-CH2-COOH to an Amine-Containing Payload using EDC/NHS

This protocol provides an alternative coupling method using a carbodiimide reagent.

Materials:

-

Fmoc-Gly-NH-CH2-O-CH2-COOH (from Protocol 1)

-

Amine-containing payload

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DCM (Dichloromethane) or DMF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve Fmoc-Gly-NH-CH2-O-CH2-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the amine-containing payload (1 to 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography or preparative HPLC.

Mandatory Visualization

Caption: Workflow for the deprotection and coupling of the Fmoc-linker to a payload.

Caption: Chemical reaction scheme for the amide bond formation.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Potential Applications

The molecule Fmoc-Gly-NH-CH₂-O-CH₂-Cbz incorporates key functional groups for peptide synthesis: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for temporary N-terminal protection, a glycine residue, and a carboxybenzyl (Cbz) group, which can serve as a stable C-terminal protecting group. The primary application of this molecule in the context of solid-phase synthesis would be as a cleavable linker, particularly for the generation of peptide acids.

Potential Applications:

-

Synthesis of C-terminally protected peptide fragments: The Cbz group can be cleaved under specific hydrogenolysis conditions, which are orthogonal to the acid-labile cleavage of side-chain protecting groups and the base-labile removal of the Fmoc group. This allows for the synthesis and cleavage of a fully protected peptide from the solid support.

-

Convergent peptide synthesis: Protected peptide fragments synthesized using this linker can be used in solution-phase ligation to construct larger proteins.

-

Drug Conjugation: The linker structure is reminiscent of those used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), suggesting its potential as a building block in the synthesis of such therapeutic modalities.

Hypothetical Experimental Protocols

The following protocols are generalized and should be optimized for specific peptide sequences and scales.

Immobilization of the Linker onto a Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of the Cbz-protected carboxylic acid of a modified version of the linker (where the Cbz is replaced by a free carboxylic acid) to a hydroxymethyl resin. For the provided molecule, an alternative strategy of attaching a precursor to the resin would be necessary. For the purpose of this hypothetical protocol, we will assume a derivative, Fmoc-Gly-NH-CH₂-O-CH₂-COOH, is used for attachment.

Materials:

-

Fmoc-Gly-NH-CH₂-O-CH₂-COOH

-

Wang Resin (or other hydroxymethyl-functionalized resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Wang resin (1 g, 0.8 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

Dissolve Fmoc-Gly-NH-CH₂-O-CH₂-COOH (4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add DIC (4 eq.) and DMAP (0.1 eq.) to the dissolved linker.

-

Add the activation mixture to the swollen resin.

-

Agitate the reaction mixture at room temperature for 4-12 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading of the linker on the resin using a spectrophotometric analysis of the fulvene liberated upon Fmoc deprotection of a small, known mass of resin.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps of deprotection, activation, and coupling for the elongation of the peptide chain.

Materials:

-

Linker-loaded resin

-

Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF, DCM

Procedure (per coupling cycle):

-

Fmoc Deprotection:

-

Swell the resin in DMF (10 mL) for 30 minutes.

-

Drain the DMF.

-

Add 20% piperidine in DMF (10 mL) to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HATU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

Cleavage of the Peptide from the Resin

The cleavage strategy depends on whether a fully protected or a deprotected peptide is desired.

2.3.1. Cleavage with Side-Chain Deprotection (TFA Cleavage)

This method will cleave the peptide from a TFA-labile linker (if one were used in an alternative strategy) and remove most common acid-labile side-chain protecting groups. The Cbz group on the linker would likely remain intact under these conditions.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (10 mL per gram of resin) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA (2 x 2 mL).

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

2.3.2. Cleavage to Yield a Cbz-Protected Peptide (Hydrogenolysis)

This method would be specific to cleaving the Cbz group, leaving the peptide attached to the resin if the primary linkage is stable to these conditions, or cleaving the entire peptide-linker construct if the initial resin linkage is also susceptible. Assuming the goal is to cleave the Cbz group to release the peptide, the following is a general procedure.

Materials:

-

Peptide-bound resin

-

Palladium on carbon (Pd/C, 10%)

-

Solvent: DMF, Methanol, or a mixture

-

Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

-

Swell the peptide-resin in the chosen solvent.

-

Add a catalytic amount of Pd/C.

-

Purge the reaction vessel with hydrogen gas.

-

Stir the suspension under a hydrogen atmosphere for 12-24 hours.

-

Filter the reaction mixture to remove the resin and catalyst.

-

Evaporate the solvent to obtain the peptide.

Data Presentation

As no experimental data has been published for the solid-phase use of this specific linker, the following table is a template for how quantitative data should be presented once experiments are conducted.

| Parameter | Value | Units | Notes |

| Resin Type | Wang | - | |

| Initial Resin Loading | 0.8 | mmol/g | |

| Linker Loading Efficiency | TBD | % | Determined by Fmoc analysis |

| Final Crude Peptide Yield | TBD | mg | |

| Crude Peptide Purity | TBD | % | Determined by RP-HPLC |

| Final Purified Peptide Yield | TBD | mg | |

| Overall Yield | TBD | % |

TBD: To Be Determined experimentally.

Visualizations

Workflow for Linker Immobilization and Peptide Elongation

Caption: General workflow for resin preparation and peptide synthesis.

Decision Pathway for Peptide Cleavage

Caption: Cleavage strategy based on the desired final peptide product.

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecular constructs such as antibody-drug conjugate (ADC) linkers. The molecule Fmoc-Gly-NH-CH₂-O-CH₂-Cbz represents a key building block, incorporating a glycine residue, an ether-containing linker, and a carboxybenzyl (Cbz or Z) protected amine. The successful deprotection of the Fmoc group without compromising the integrity of the Cbz group or the ether linkage is paramount for the successful progression of the synthetic route.

This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, summarizing various conditions and presenting quantitative data where available. The stability of the Cbz group and the ether linkage under standard and alternative deprotection conditions is a key consideration. The Cbz group is generally stable to the basic conditions used for Fmoc removal, making the two groups orthogonal.[1][2] However, prolonged exposure to harsh basic conditions should be avoided to prevent any potential side reactions. Ether linkages are generally stable to the basic reagents used for Fmoc deprotection.

Standard Fmoc Deprotection Conditions

The most widely used method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3][4]